molecular formula C23H16ClN3O6S B2885070 ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-35-1

ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2885070
CAS No.: 851950-35-1
M. Wt: 497.91
InChI Key: HSBDEVAKBJRPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a fused thiophene-pyridazine core. Key structural features include:

  • 3-(4-Chlorophenyl) substituent: Introduces steric bulk and electron-withdrawing effects.
  • 4-Oxo moiety: Likely contributes to hydrogen-bonding capacity and pharmacological activity.
  • Ethyl carboxylate ester: Improves solubility in organic solvents.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxole-5-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O6S/c1-2-31-23(30)19-15-10-34-21(25-20(28)12-3-8-16-17(9-12)33-11-32-16)18(15)22(29)27(26-19)14-6-4-13(24)5-7-14/h3-10H,2,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBDEVAKBJRPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 1,3-benzodioxole and 4-chlorophenyl derivatives. These intermediates are then subjected to cyclization reactions to form the thienopyridazine core. The final step involves the esterification of the carboxylate group with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are likely mediated through binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with key analogs:

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
Target Compound Thieno[3,4-d]pyridazine 3-(4-Cl-Ph), 5-(benzodioxole-amido), 4-oxo ~443.9* Amide, ester, ketone, Cl, benzodioxole
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate Thieno[3,4-d]pyridazine 3-Ph, 5-NH2, 4-oxo 315.35 Amine, ester, ketone
3-Amino-5-benzoyl-1,2-dihydropyridazine-4-carbonitrile (Compound 4, ) Dihydropyridazine 3-NH2, 5-benzoyl 226.2 Benzoyl, nitrile, amine
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxopyrimidine-5-carboxylate Pyrimidinone 4-pyrazolyl, 2-oxo, 6-methyl 349.8 Chloro, methyl, pyrazole, ester

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle: The thieno[3,4-d]pyridazine core in the target compound and offers greater aromaticity and rigidity compared to dihydropyridazines or pyrimidinones .

The benzodioxole-amido group may confer superior binding affinity to biological targets (e.g., enzymes) relative to the amine in or benzoyl in .

Solubility : The ethyl carboxylate ester in the target compound and improves lipophilicity, whereas nitrile groups (e.g., ) reduce solubility.

Comparison with Analog Syntheses:
  • Compound : Synthesized via hydrazine-mediated cyclization, similar to procedures for dihydropyridazines .
  • Pyrimidinone : Prepared via Biginelli-like multicomponent reactions, highlighting divergent strategies for heterocycle assembly.

Physicochemical Properties

Property Target Compound Ethyl 5-Amino Analog Dihydropyridazine
Molecular Weight ~443.9 315.35 226.2
Predicted Density (g/cm³) ~1.5* 1.46 N/A
Boiling Point (°C) >500 (estimated) 517.2 N/A
Key Solubility Moderate (organic) Moderate (organic) Low (nitrile group)

*Estimated based on structural complexity.

Biological Activity

Ethyl 5-(2H-1,3-benzodioxole-5-amido)-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on available literature.

1. Chemical Structure and Synthesis

The compound features a unique combination of a benzodioxole ring , thienopyridazine , and a chlorophenyl group , which contribute to its biological activity. The synthesis typically involves multi-step organic reactions that include:

  • Formation of the benzodioxole ring.
  • Introduction of the amido group.
  • Attachment of the chlorophenyl ethyl group.
  • Construction of the thienopyridazine framework.

These steps require specific reaction conditions including catalysts, temperature controls, and solvents to optimize yield and purity.

2.1 Anticancer Properties

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of synthesized benzodioxole derivatives demonstrated cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells, suggesting that similar derivatives may possess anticancer properties due to their structural characteristics .

The proposed mechanism for the biological activity of such compounds often involves interaction with specific molecular targets within cells. For instance, they may modulate signaling pathways associated with cell proliferation and apoptosis through their action on G protein-coupled receptors (GPCRs) or other cellular targets .

Case Study 1: Antitumor Activity

A study focused on benzodioxole derivatives highlighted their effectiveness in inhibiting tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways . While direct studies on this compound are necessary for confirmation, these findings provide a compelling rationale for its potential use in cancer therapy.

Case Study 2: Lipid Metabolism

Another study evaluated the effects of structurally related compounds on lipid metabolism in hyperlipidemic rats. The results showed significant reductions in serum lipids when treated with these compounds . Such findings underscore the importance of further exploring the lipid-modulating effects of this compound.

4. Research Findings

Study FocusFindingsImplications
Anticancer ActivityCytotoxic effects against HeLa and Caco-2 cellsPotential for development as an anticancer agent
Lipid ModulationSignificant reduction in cholesterol/triglycerides in rat modelsPossible use in treating hyperlipidemia
Mechanism InsightsInteraction with GPCRs affecting cell signaling pathwaysUnderstanding therapeutic mechanisms

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

The synthesis involves multi-step procedures, including cyclization of thieno[3,4-d]pyridazine cores, amidation, and esterification. Key steps require temperature control (e.g., 60–80°C for cyclization) and catalysts like DCC for coupling reactions. Optimization can employ Design of Experiments (DoE) to test variables (solvent polarity, stoichiometry) and improve yield. HPLC or column chromatography is critical for purification .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Use 1H^1 \text{H}-/13C^{13}\text{C}-NMR to verify functional groups (e.g., benzodioxole protons at δ 6.7–7.1 ppm) and LC-MS for molecular weight validation. Single-crystal X-ray diffraction (XRD) resolves 3D conformation, particularly the orientation of the 4-chlorophenyl group, which influences biological interactions .

Q. How should initial biological activity screening be designed to assess therapeutic potential?

Prioritize in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., adenosine receptors) linked to inflammation or cancer. Use dose-response curves (0.1–100 µM) to determine IC50_{50} values. Include positive controls (e.g., staurosporine for kinase inhibition) and validate via Western blotting for target modulation .

Q. What purification strategies mitigate impurities from multi-step synthesis?

Combine liquid-liquid extraction (e.g., ethyl acetate/water) with silica gel chromatography (hexane:EtOAc gradient). For persistent impurities, employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to identify critical pharmacophores?

Synthesize analogs with substitutions on the benzodioxole (e.g., methoxy vs. nitro groups) or chlorophenyl rings. Compare bioactivity data (e.g., IC50_{50} shifts) to identify key interactions. Computational electrostatic potential maps can highlight regions influencing binding affinity .

Q. What computational methods are recommended to predict binding modes with biological targets?

Use molecular docking (AutoDock Vina) with homology-modeled receptors (e.g., adenosine A2A_{2A} receptor). Validate predictions via molecular dynamics simulations (100 ns trajectories) to assess stability of ligand-receptor complexes. Free energy calculations (MM-GBSA) quantify binding energies .

Q. How should contradictory bioactivity data across similar compounds be resolved?

Perform orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays for target engagement). Compare off-target effects using proteome-wide profiling (e.g., KinomeScan). Contradictions may arise from differential solubility or metabolic stability, requiring ADME profiling .

Q. What strategies address poor solubility in biological assays?

Use co-solvents (DMSO ≤1% v/v) or formulate with cyclodextrins. For in vivo studies, employ nanoemulsions or PEGylation. LogP calculations (e.g., via ChemAxon) guide structural modifications to enhance hydrophilicity, such as adding polar substituents to the thienopyridazine core .

Q. Which experimental designs are effective for optimizing catalytic steps in synthesis?

Apply response surface methodology (RSM) to model interactions between catalyst loading (e.g., Pd/C), temperature, and reaction time. Central composite designs efficiently narrow optimal conditions while minimizing experimental runs .

Q. How can isotopic labeling (e.g., 14C^{14}\text{C}14C) facilitate metabolic pathway analysis?

Incorporate 14C^{14}\text{C}-labeled ethyl ester groups during synthesis. Track metabolite formation via radiometric HPLC or accelerator mass spectrometry (AMS). This clarifies hepatic clearance pathways and identifies reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.